- N-oxides of venlafaxine and O-desmethylvenlafaxine as prodrugs, World Intellectual Property Organization, , ,
Cas no 93413-46-8 (R-Venlafaxine)

R-Venlafaxine structure
Nome del prodotto:R-Venlafaxine
R-Venlafaxine Proprietà chimiche e fisiche
Nomi e identificatori
-
- Cyclohexanol,1-[(1R)-2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]-
- R-Venlafaxine
- 1-[(1R)-2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol
- (+)-Venlafaxine
- (1R)-1-[2-dimethylamino-1-(4-methoxy-phenyl)-ethyl]cyclohexanol
- (R)-1-(2-(dimethylamino)-1-(4-methoxyphenyl)ethyl)cyclohexanol
- 1-[(1R)-2-(Dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol
- 1-[(1R)-2-(Dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol (ACI)
- Cyclohexanol, 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]-, (R)- (ZCI)
- (R)-Venlafaxine
- Cyclohexanol, 1-((1R)-2-(dimethylamino)-1-(4-methoxyphenyl)ethyl)-
- SCHEMBL60857
- 1-((1R)-2-(Dimethylamino)-1-(4-methoxyphenyl)ethyl)cyclohexanol
- 93413-46-8
- NS00098779
- Cyclohexanol, 1-[(1R)-2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]-; Cyclohexanol, 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]-, (R)-; 1-[(1R)-2-(Dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol; (R)-Venlafaxine
- CHEMBL251694
- Cyclohexanol, 1-(2-(dimethylamino)-1-(4-methoxyphenyl)ethyl)-, (R)-
- B33212715Z
- UNII-B33212715Z
- BDBM50400816
- AKOS030240934
- VFX
- (R)-1-(2-(dimethylamino)-1-(4-methoxyphenyl)ethyl)cyclohexan-1-ol
- DTXSID90430837
- Venlafaxine, (R)-
-
- Inchi: 1S/C17H27NO2/c1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14/h7-10,16,19H,4-6,11-13H2,1-3H3/t16-/m0/s1
- Chiave InChI: PNVNVHUZROJLTJ-INIZCTEOSA-N
- Sorrisi: [C@H](C1C=CC(OC)=CC=1)(C1(CCCCC1)O)CN(C)C
Proprietà calcolate
- Massa esatta: 277.20400
- Massa monoisotopica: 277.204179104g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 20
- Conta legami ruotabili: 5
- Complessità: 279
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 32.7Ų
- XLogP3: 2.9
Proprietà sperimentali
- Punto di fusione: 100-102?C
- PSA: 32.70000
- LogP: 3.03560
R-Venlafaxine Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TRC | V120003-2mg |
R-Venlafaxine |
93413-46-8 | 2mg |
$ 167.00 | 2023-04-16 | ||
Apollo Scientific | BICR323-50mg |
(R)-Venlafaxine |
93413-46-8 | 50mg |
£1136.00 | 2024-07-20 | ||
1PlusChem | 1P00641N-10mg |
1-[(1R)-2-(DIMETHYLAMINO)-1-(4-METHOXYPHENYL)ETHYL]CYCLOHEXANOL |
93413-46-8 | >95% | 10mg |
$487.00 | 2025-02-21 | |
1PlusChem | 1P00641N-50mg |
1-[(1R)-2-(DIMETHYLAMINO)-1-(4-METHOXYPHENYL)ETHYL]CYCLOHEXANOL |
93413-46-8 | >95% | 50mg |
$1015.00 | 2025-02-21 | |
TRC | V120003-25mg |
R-Venlafaxine |
93413-46-8 | 25mg |
$ 1246.00 | 2023-04-16 | ||
TRC | V120003-10mg |
R-Venlafaxine |
93413-46-8 | 10mg |
$ 514.00 | 2023-09-05 | ||
Apollo Scientific | BICR323-25mg |
(R)-Venlafaxine |
93413-46-8 | 25mg |
£727.00 | 2024-07-20 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-208209-5 mg |
R-Venlafaxine, |
93413-46-8 | 5mg |
¥3,234.00 | 2023-07-10 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-208209-5mg |
R-Venlafaxine, |
93413-46-8 | 5mg |
¥3234.00 | 2023-09-05 | ||
A2B Chem LLC | AC84379-25mg |
1-[(1R)-2-(DIMETHYLAMINO)-1-(4-METHOXYPHENYL)ETHYL]CYCLOHEXANOL |
93413-46-8 | 95% | 25mg |
$744.00 | 2024-07-18 |
R-Venlafaxine Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
Riferimento
Metodo di produzione 2
Condizioni di reazione
Riferimento
- Preparation of venlafaxine hydrochloride crystalline polymorphs, World Intellectual Property Organization, , ,
Metodo di produzione 3
Condizioni di reazione
Riferimento
- Preparation of derivatives of (+)-venlafaxine as inhibitors of neuronal monoamine reuptake., World Intellectual Property Organization, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Diethylenetriaminetetraacetic acid Solvents: Tetrahydrofuran ; reflux
Riferimento
- Process for preparation of chiral venlafaxine hydrochloride in crystal forms, China, , ,
Metodo di produzione 5
Condizioni di reazione
1.1 Solvents: Water ; 10 h, rt
Riferimento
- Application of Unusual Grignard Reaction for the Stereoselective Synthesis of Antidepressant Drug (R)-(-)-VenlafaxineSynthesis, 2017, 49(6), 1410-1418,
Metodo di produzione 6
Condizioni di reazione
Riferimento
- A process for the preparation of venlafaxine, India, , ,
Metodo di produzione 7
Condizioni di reazione
Riferimento
- Preparation and pharmaceutical formulation of enantiomers of O-desmethyl venlafaxine, United States, , ,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Formic acid Solvents: Water ; 16 h, reflux; reflux → rt
1.2 Reagents: Hydrogen peroxide Solvents: Water ; 24 h, rt → reflux; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ; basified
1.2 Reagents: Hydrogen peroxide Solvents: Water ; 24 h, rt → reflux; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ; basified
Riferimento
- Bisguanidinium-Catalyzed Epoxidation of Allylic and Homoallylic Amines under Phase Transfer ConditionsACS Catalysis, 2020, 10(4), 2684-2691,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Magnesium Catalysts: Cuprous iodide Solvents: Tetrahydrofuran ; 15 min, heated; -40 °C
1.2 Solvents: Tetrahydrofuran ; -40 °C; 8 h, -40 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 Solvents: Tetrahydrofuran ; -40 °C; 8 h, -40 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Riferimento
- A protecting group free and scalable approach towards total synthesis of (-)-venlafaxineRSC Advances, 2014, 4(28), 14468-14470,
Metodo di produzione 10
Condizioni di reazione
1.1 48 h, 80 °C
1.2 Reagents: p-Toluenesulfonic acid Solvents: Methanol ; rt
1.2 Reagents: p-Toluenesulfonic acid Solvents: Methanol ; rt
Riferimento
- Asymmetric synthesis of both the enantiomers of antidepressant venlafaxine and its analoguesTetrahedron Letters, 2012, 53(15), 1990-1992,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; heated
1.2 Catalysts: Cuprous iodide ; 15 min
1.3 Solvents: Tetrahydrofuran ; -40 °C; 4 h, -40 °C
1.4 Reagents: Ammonium chloride Solvents: Water
1.2 Catalysts: Cuprous iodide ; 15 min
1.3 Solvents: Tetrahydrofuran ; -40 °C; 4 h, -40 °C
1.4 Reagents: Ammonium chloride Solvents: Water
Riferimento
- A process for the preparation of venlafaxine, World Intellectual Property Organization, , ,
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; pH 13, rt
Riferimento
- Preparation and formulation of O-desmethyl venlafaxine enantiomers, World Intellectual Property Organization, , ,
Metodo di produzione 13
Condizioni di reazione
Riferimento
- Phenethylamine derivatives and intermediates, European Patent Organization, , ,
Metodo di produzione 14
Condizioni di reazione
Riferimento
- Process for resolving racemic amine by optically pure derivative of cypermethric acid, India, , ,
Metodo di produzione 15
Condizioni di reazione
Riferimento
- 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activityJournal of Medicinal Chemistry, 1990, 33(10), 2899-905,
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Water ; > 1 min, rt
Riferimento
- Efficient resolution of venlafaxine and mechanism study via X-ray crystallographyChirality, 2018, 30(3), 268-274,
Metodo di produzione 17
Condizioni di reazione
Riferimento
- Synthesis of (R)-2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl 4-methylbenzenesulfonateAdvanced Materials Research (Durnten-Zurich, 2014, 881, 881-883,
R-Venlafaxine Raw materials
R-Venlafaxine Preparation Products
R-Venlafaxine Letteratura correlata
-
Dylan O'Flynn,Jenny Lawler,Azeez Yusuf,Anne Parle-McDermott,Denise Harold,Thomas Mc Cloughlin,Linda Holland,Fiona Regan,Blánaid White Anal. Methods 2021 13 575
-
Bruce Petrie,Colin F. Moffat Environ. Sci.: Processes Impacts 2022 24 547
-
Subhash P. Chavan,Kailash P. Pawar,Sumanta Garai RSC Adv. 2014 4 14468
-
Lu Sun,Liang Fang,Bin Lian,Jin-Jun Xia,Chan-juan Zhou,Ling Wang,Qiang Mao,Xin-Fa Wang,Xue Gong,Zi-Hong Liang,Shun-Jie Bai,Li Liao,Yu Wu,Peng Xie Mol. BioSyst. 2017 13 338
-
Lina Yin,Ruixue Ma,Bin Wang,Honglin Yuan,Gang Yu RSC Adv. 2017 7 8280
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